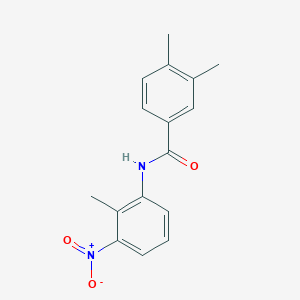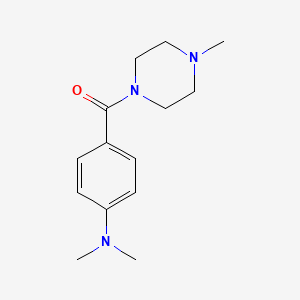
N-benzyl-N-tert-butyl-2,5-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-tert-butyl-2,5-dichlorobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group, a tert-butyl group, and two chlorine atoms attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-tert-butyl-2,5-dichlorobenzamide typically involves the reaction of 2,5-dichlorobenzoic acid with tert-butylamine and benzylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-N-tert-butyl-2,5-dichlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The benzyl and tert-butyl groups can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the chlorine atoms.
Oxidation Reactions: Oxidized derivatives of the benzyl and tert-butyl groups.
Reduction Reactions: Reduced forms of the benzyl and tert-butyl groups.
Scientific Research Applications
Chemistry: N-benzyl-N-tert-butyl-2,5-dichlorobenzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science .
Biology: In biological research, this compound can be used to study the effects of benzamide derivatives on cellular processes. It may also serve as a model compound for investigating the interactions of similar molecules with biological targets .
Medicine: Its structural features make it a candidate for designing new therapeutic agents with specific biological activities .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of N-benzyl-N-tert-butyl-2,5-dichlorobenzamide involves its interaction with specific molecular targets. The benzamide structure allows it to bind to certain enzymes or receptors, modulating their activity. The presence of the benzyl and tert-butyl groups can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- N-benzyl-N-tert-butylbenzamide
- N-tert-butyl-2,5-dichlorobenzamide
- N-benzyl-2,5-dichlorobenzamide
Comparison: N-benzyl-N-tert-butyl-2,5-dichlorobenzamide is unique due to the presence of both benzyl and tert-butyl groups along with two chlorine atoms on the benzamide structure. This combination of functional groups imparts distinct chemical and physical properties, making it different from other similar compounds. For example, N-benzyl-N-tert-butylbenzamide lacks the chlorine atoms, which can significantly alter its reactivity and applications .
Properties
IUPAC Name |
N-benzyl-N-tert-butyl-2,5-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO/c1-18(2,3)21(12-13-7-5-4-6-8-13)17(22)15-11-14(19)9-10-16(15)20/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPDCGNFHHMHRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3,4-difluorophenyl)methyl]morpholine](/img/structure/B5867404.png)
![8,9-dimethoxy-3,5,5-trimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5867421.png)
![N-(2-chlorophenyl)-2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5867423.png)



![N-[(2-chloro-5-nitrophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B5867441.png)

![2-chlorobenzaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5867451.png)


![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B5867476.png)
![[3-(4-Methylbenzoyl)-1-benzofuran-5-yl] acetate](/img/structure/B5867479.png)
